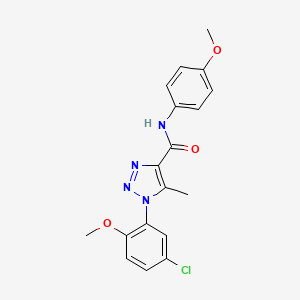
3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide
カタログ番号:
B2788975
CAS番号:
1203276-89-4
分子量:
321.425
InChIキー:
IQOPDBQCVYURBZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of ‘3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide’ is complex, with multiple functional groups. It includes a morpholinopyrimidin-4-ol group , which is a type of pyrimidine, a class of organic compounds that are vital constituents of nucleic acids and are used as synthetic precursors of bioactive molecules .作用機序
Target of Action
It is known that similar compounds have shown significant activity on kinases .
Mode of Action
It is suggested that the compound may interact with its targets, possibly kinases, leading to changes in their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
特性
IUPAC Name |
3-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-12(2)10-16(22)18-5-4-17-14-11-15(20-13(3)19-14)21-6-8-23-9-7-21/h11-12H,4-10H2,1-3H3,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOPDBQCVYURBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine
Cat. No.: B2788893
CAS No.: 2198662-13-2
(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride
Cat. No.: B2788895
CAS No.: 2138422-97-4
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-...
Cat. No.: B2788897
CAS No.: 869068-43-9
2-chloro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)...
Cat. No.: B2788899
CAS No.: 1797604-26-2
顧客に最も人気
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpen...
Cat. No.: B2788905
CAS No.: 1262651-95-5; 959578-11-1
![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)




![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2788902.png)
![5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2788903.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
![(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2788910.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
